1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene
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Overview
Description
1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene is a chemical compound with the molecular formula C24H18N4O2 and a molecular weight of 394.43 g/mol . It is characterized by the presence of two 1,2,4-oxadiazole rings attached to a central benzene ring, with each oxadiazole ring further substituted with a 4-tolyl group
Preparation Methods
The synthesis of 1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-tolyl hydrazine with a suitable dicarboxylic acid derivative to form the oxadiazole rings . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the oxadiazole rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene involves its interaction with specific molecular targets. The oxadiazole rings can participate in hydrogen bonding and π-π interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The pathways involved depend on the specific application and target molecules.
Comparison with Similar Compounds
1,3-Bis[3-(4-tolyl)-1,2,4-oxadiazolyl]benzene can be compared with other similar compounds, such as:
- 1,3-Bis(4-phenyl-5-methylthiazol-2-yl)benzene
- 1,3-Bis(1,2-diphenylvinyl)benzene
- 5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-ylamine
These compounds share structural similarities but differ in the substituents on the oxadiazole rings or the central benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
5-(4-methylphenyl)-3-[3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O2/c1-15-6-10-17(11-7-15)23-25-21(27-29-23)19-4-3-5-20(14-19)22-26-24(30-28-22)18-12-8-16(2)9-13-18/h3-14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUYRSDPHFADIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3=CC(=CC=C3)C4=NOC(=N4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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